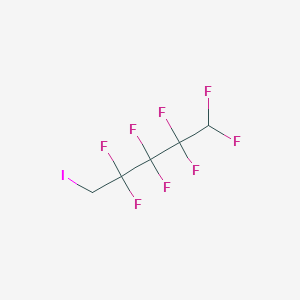

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F8I/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGYSVVJRMSEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F8I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379731 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-74-0 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 678-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its unique combination of a perfluorinated alkyl chain and a reactive carbon-iodine bond makes it a valuable building block for introducing fluorinated moieties into organic molecules. The presence of fluorine can dramatically alter the physicochemical properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₈I | |

| Linear Formula | ICH₂(CF₂)₃CHF₂ | |

| CAS Number | 678-74-0 | |

| Molecular Weight | 341.97 g/mol | |

| Appearance | Not specified, likely a liquid | |

| Density | 2.061 g/mL at 25 °C | |

| Boiling Point | 81-82 °C at 120 mmHg | |

| Refractive Index (n₂₀/D) | 1.38 | |

| Solubility | Data for specific solvents is not readily available, but it is expected to be soluble in many common organic solvents such as ethers, and chlorinated solvents. Its solubility in polar solvents like water is expected to be very low. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on common methods for the preparation of perfluoroalkyl iodides. A representative protocol is outlined below. This should be considered a theoretical pathway and would require optimization for laboratory implementation.

Representative Synthesis: Radical Addition of Perfluoroalkyl Iodide to an Alkene

A common method for the synthesis of compounds of this type is the radical-initiated addition of a shorter perfluoroalkyl iodide to an appropriate alkene. In this case, the addition of a perfluoro-n-propyl iodide to vinylidene fluoride, followed by reaction with an iodine source, could be a potential route. However, a more direct and likely industrial synthesis involves the telomerization of tetrafluoroethylene (TFE) with a suitable iodo-fluoroalkane initiator.

Illustrative Experimental Protocol (Hypothetical):

-

Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous reactants is charged with 1,1,2,2-tetrafluoro-1-iodoethane (as the telogen) and a radical initiator (e.g., a peroxide or an azo compound).

-

Reaction Execution: The reactor is sealed, and tetrafluoroethylene (TFE, the taxogen) is introduced under pressure. The mixture is heated to a temperature sufficient to initiate the radical reaction (typically 50-100 °C).

-

Monitoring: The reaction is monitored by pressure drop as the gaseous TFE is consumed.

-

Work-up: After the reaction is complete, the reactor is cooled, and any unreacted TFE is vented. The crude product mixture, containing a distribution of telomers, is collected.

-

Purification: The desired this compound is isolated from the product mixture by fractional distillation under reduced pressure. The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the -CH₂I group would appear as a triplet due to coupling with the adjacent -CF₂- group. The single proton of the -CHF₂ group would appear as a triplet of triplets due to coupling with the two adjacent -CF₂- groups.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₂I | ~3.5 - 4.0 | Triplet (t) |

| -CHF₂ | ~5.5 - 6.5 | Triplet of Triplets (tt) |

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and iodine atoms.

| Carbon | Expected Chemical Shift (ppm) |

| -C H₂I | ~ -10 to 10 |

| -C F₂-CH₂I | ~110 - 120 |

| -C F₂-CF₂-CH₂I | ~110 - 120 |

| -C F₂-CHF₂ | ~110 - 120 |

| -C HF₂ | ~105 - 115 |

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals for the three different -CF₂- groups and one signal for the -CHF₂ group. The chemical shifts are reported relative to a standard such as CFCl₃.

| Fluorine Atoms | Expected Chemical Shift (ppm vs. CFCl₃) |

| -CF₂-CH₂I | ~ -110 to -120 |

| -CF₂-CF₂-CH₂I | ~ -120 to -130 |

| -CF₂-CHF₂ | ~ -125 to -135 |

| -CHF₂ | ~ -135 to -145 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-I bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretching | 2950 - 3100 | Medium |

| C-F stretching | 1000 - 1400 | Strong |

| CH₂ bending | 1400 - 1470 | Medium |

| C-I stretching | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would be expected. Characteristic fragmentation patterns would include the loss of an iodine atom (M⁺ - 127) and successive losses of CF₂ units.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. The perfluorinated alkyl chain is chemically inert due to the strength of the C-F bonds. The primary site of reactivity is the carbon-iodine (C-I) bond.

The C-I bond is relatively weak and can be cleaved homolytically or heterolytically, making it a versatile functional group for a variety of transformations.

-

Radical Reactions: Under radical conditions (e.g., initiated by AIBN or light), the C-I bond can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical can then participate in various addition and substitution reactions.

-

Nucleophilic Substitution: The carbon atom attached to the iodine is susceptible to nucleophilic attack, although this is less common for primary iodides compared to other alkyl halides.

-

Organometallic Chemistry: Perfluoroalkyl iodides can be used to form organometallic reagents, such as Grignard or organozinc reagents, which are valuable intermediates in organic synthesis.

Applications in Drug Development

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorinated compounds often exhibit increased metabolic stability, improved lipophilicity, and better binding to target proteins.

This compound serves as a valuable building block for incorporating a C₅-perfluorinated chain into a molecule. This can be particularly useful in:

-

Modifying Lead Compounds: Introducing the octafluoropentyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Developing Novel Therapeutics: The unique properties of the perfluorinated chain can be exploited to design novel drugs with improved efficacy and safety profiles.

-

Probing Biological Systems: The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR to study drug-protein interactions and metabolism in vitro and in vivo.

While specific examples of the use of this compound in drug development are not widely reported, the general utility of perfluoroalkyl iodides in this field is well-established.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be largely predicted from the well-established chemistry of perfluoroalkyl iodides. This technical guide provides a foundation for researchers and scientists to understand and utilize this compound in their work, paving the way for the development of new and improved chemical entities.

An In-depth Technical Guide to the Synthesis of Perfluoroalkyl and Fluorotelomer Iodides

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of perfluoroalkyl iodides and their subsequent conversion to fluorotelomer iodides. The core of this process involves the telomerization of tetrafluoroethylene (TFE), followed by the addition of ethylene. While the specific nomenclature "1,1,2,2,3,3,4,4-octafluoro-5-iodopentane" is ambiguous, this guide will focus on the synthesis of structurally related and industrially relevant compounds, providing a foundational understanding for researchers in the field.

The synthesis is a two-stage process. The first stage is the production of a homologous series of perfluoroalkyl iodides (RFI), also known as telomer A, through the telomerization of tetrafluoroethylene. The second stage involves the reaction of these perfluoroalkyl iodides with ethylene to yield fluorotelomer iodides (RFCH₂CH₂I), often referred to as telomer B.[1]

Stage 1: Synthesis of Perfluoroalkyl Iodides via Telomerization

Telomerization is a process where a chain transfer agent (the telogen) reacts with multiple units of a monomer (the taxogen) to form a mixture of adducts, or telomers. In this synthesis, a perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), serves as the telogen, and tetrafluoroethylene (TFE) is the taxogen.[1] The reaction produces a mixture of longer-chain perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)nI.

Experimental Protocol: Thermal Telomerization of TFE with Pentafluoroethyl Iodide

This protocol is based on a continuous process for the preparation of perfluoroalkyl iodides.[2]

Objective: To synthesize a mixture of perfluoroalkyl iodides by the thermal telomerization of TFE with C₂F₅I.

Reaction Scheme: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI

Apparatus: A tubular reactor is used for this continuous process.

Procedure:

-

Pentafluoroethyl iodide (telogen) is fed into the head of the tubular reactor.

-

Tetrafluoroethylene (taxogen) is introduced at two points:

-

The reaction is carried out at a temperature ranging from 300 to 360 °C.[2]

-

The process is typically run under atmospheric pressure.[2]

-

The contact time in the reactor is maintained between 10 and 70 seconds.[2]

-

Unconverted pentafluoroethyl iodide can be recycled back to the reactor head.[2]

Purification: The resulting mixture of perfluoroalkyl iodides is separated by fractional distillation.

Quantitative Data: Telomerization of TFE

| Parameter | Value | Reference |

| Reaction Temperature | 300 - 360 °C | [2] |

| Pressure | Atmospheric | [2] |

| Telogen/Taxogen Molar Ratio (total) | 1:1 to 3:1 | [2] |

| Contact Time | 10 - 70 seconds | [2] |

| TFE Conversion (example) | 58.5% - 76.6% | [2] |

| Proportion of Heavy Telomers (example) | 0.53% - 1.82% | [2] |

Stage 2: Synthesis of Fluorotelomer Iodides

The perfluoroalkyl iodides produced in the first stage are then reacted with ethylene in a free-radical addition reaction to insert a -CH₂CH₂- group between the perfluoroalkyl chain and the iodine atom.

Experimental Protocol: Free-Radical Addition of Perfluoroalkyl Iodide to Ethylene

This protocol describes a general procedure for the addition of perfluoroalkyl iodides to ethylene.

Objective: To synthesize a fluorotelomer iodide by the reaction of a perfluoroalkyl iodide with ethylene.

Reaction Scheme: RFI + CH₂=CH₂ → RFCH₂CH₂I

Apparatus: A high-pressure autoclave or a reactor suitable for gas-liquid reactions.

Procedure:

-

A perfluoroalkyl iodide (e.g., F(CF₂)₄I) is charged into the reactor.

-

A radical initiator, such as an azo compound (e.g., AIBN) or a peroxide, is added. The reaction can also be initiated thermally or photochemically.

-

The reactor is sealed and purged with an inert gas.

-

Ethylene is introduced into the reactor to the desired pressure.

-

The reaction mixture is heated to a temperature typically in the range of 50-100 °C, depending on the initiator used.

-

The reaction is allowed to proceed for several hours.

-

After the reaction is complete, the reactor is cooled, and excess ethylene is vented.

Purification: The crude product is purified by distillation to isolate the desired fluorotelomer iodide.

Quantitative Data: Addition of Perfluoroalkyl Iodide to Ethylene

| Parameter | Value/Range | Reference |

| Reaction Temperature | 50 - 100 °C (initiator dependent) | |

| Initiator | Azo compounds, peroxides | [3] |

| Yield (example with ICF₂I and ethene at 185°C) | 82% (mono adduct) | [3] |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of fluorotelomer iodides.

Free Radical Addition Mechanism

References

Spectroscopic Profile of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable reference for the identification and characterization of this and structurally related fluorinated compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR

The proton NMR spectrum is expected to show a single signal for the two protons of the -CH₂I group.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| 3.5 - 4.5 | Triplet (t) | -CH₂I |

The multiplicity is predicted as a triplet due to coupling with the adjacent -CF₂- group.

1.1.2. ¹⁹F NMR

The fluorine-19 NMR spectrum will be more complex, with distinct signals for the different fluorine environments.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| -110 to -120 | Multiplet | -CF₂- adjacent to -CH₂I |

| -120 to -130 | Multiplet | -CF₂- |

| -130 to -140 | Multiplet | -CF₂- adjacent to -CHF₂ |

| -135 to -145 | Triplet of Doublets (td) | -CHF₂ |

Chemical shifts are referenced to CFCl₃. The multiplicities arise from complex coupling between neighboring non-equivalent fluorine atoms and the terminal proton.

1.1.3. ¹³C NMR

The carbon-13 NMR spectrum will show distinct signals for each carbon atom, with chemical shifts influenced by the attached fluorine and iodine atoms.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| -5 to 5 | Triplet (t) | -CH₂I |

| 105 - 115 | Multiplet | -CF₂- |

| 110 - 120 | Multiplet | -CF₂- |

| 110 - 120 | Multiplet | -CF₂- |

| 115 - 125 | Triplet of Doublets (td) | -CHF₂ |

The multiplicities are due to one-bond and two-bond coupling with fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the C-F bonds and other characteristic vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Medium | C-H stretch of -CH₂I |

| 1400 - 1450 | Medium | C-H bend of -CH₂I |

| 1100 - 1350 | Strong | C-F stretch |

| 500 - 600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of iodine and fluorinated fragments.

| Predicted m/z | Relative Abundance | Assignment |

| 342 | Low | [M]⁺ (Molecular Ion) |

| 215 | High | [M - I]⁺ |

| 127 | Medium | [I]⁺ |

| 69 | Medium | [CF₃]⁺ |

| Various | Low to Medium | Other fluorinated fragments |

The high abundance of the [M - I]⁺ fragment is expected due to the relative weakness of the C-I bond.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Set a wide spectral width to encompass all fluorine signals (e.g., -50 to -250 ppm).

-

Use a standard pulse sequence, often with proton decoupling to simplify the spectra.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance and longer relaxation times of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Acquisition:

-

Set the mass range to cover the expected molecular ion and fragment masses (e.g., m/z 50-500).

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

-

Data Processing: The instrument software will display the mass spectrum as a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Solubility of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility behavior based on the physicochemical properties of similar highly fluorinated compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound in various organic solvents, a crucial step for its application in research and development.

Predicted Solubility Profile

This compound is a highly fluorinated organic compound. The presence of a significant fluorinated alkyl chain (C4F8) and an iodo- group at the terminal position dictates its solubility characteristics. Generally, highly fluorinated compounds exhibit unique solubility profiles, often showing a preference for fluorinated solvents and limited solubility in common organic solvents.

Based on the behavior of similar perfluoroalkyl iodides and other fluorinated molecules, the expected solubility of this compound in different classes of organic solvents is as follows:

-

High Expected Solubility:

-

Fluorinated Solvents: Solvents such as trifluorotoluene and perfluoroalkanes are anticipated to be excellent solvents for this compound. The principle of "like dissolves like" is particularly relevant here, where the fluorinated nature of both the solute and the solvent leads to favorable interactions.

-

-

Moderate to Good Expected Solubility:

-

Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are likely to be effective solvents. The ether oxygen can act as a hydrogen bond acceptor, and the overall relatively low polarity of these solvents can accommodate the fluorinated chain.

-

Chlorinated Solvents: Dichloromethane and chloroform may also serve as suitable solvents due to their ability to dissolve a wide range of organic compounds.

-

-

Moderate to Low Expected Solubility:

-

Ketones: Acetone may show some ability to dissolve the compound.

-

Esters: Ethyl acetate might have limited success in dissolving this highly fluorinated iodide.

-

Aromatic Hydrocarbons: Toluene, due to its polarizability, might exhibit some solubility.

-

-

Low to Negligible Expected Solubility:

-

Alcohols: Methanol and ethanol are generally poor solvents for highly fluorinated compounds due to their polar, protic nature.

-

Nonpolar Hydrocarbons: Hexane and other alkanes are expected to be poor solvents due to the significant difference in polarity and intermolecular forces compared to the fluorinated compound.

-

Water: As a highly polar, protic solvent, water is not expected to dissolve the nonpolar, hydrophobic this compound.

-

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated | Trifluorotoluene | High | "Like dissolves like" principle; strong affinity between fluorinated solute and solvent. |

| Ethers | Diethyl ether, THF | Moderate to Good | Favorable interactions with the ether oxygen and suitable polarity. |

| Chlorinated Hydrocarbons | Dichloromethane | Moderate to Good | Good general-purpose organic solvents. |

| Ketones | Acetone | Moderate to Low | May exhibit some solvating power. |

| Aromatic Hydrocarbons | Toluene | Moderate to Low | Potential for induced dipole interactions. |

| Alcohols | Methanol, Ethanol | Low to Negligible | Mismatch in polarity and intermolecular forces. |

| Alkanes | Hexane | Low to Negligible | Significant difference in polarity. |

| Water | - | Negligible | Highly polar, protic nature of water is incompatible with the nonpolar, hydrophobic fluorinated compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a common and reliable method for determining the solubility of a solid or liquid compound in an organic solvent.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., trifluorotoluene, diethyl ether, dichloromethane, acetone, toluene, methanol, hexane)

-

Analytical Balance: Capable of measuring to at least 0.1 mg

-

Vials: Glass vials with screw caps and PTFE-lined septa

-

Thermostatic Shaker/Incubator: To maintain a constant temperature and provide agitation

-

Centrifuge: To separate undissolved solute

-

Syringes and Syringe Filters: For sample withdrawal and filtration

-

Volumetric Flasks and Pipettes: For accurate dilutions

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS).

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Separation and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter (compatible with the solvent) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause the solute to sublime or decompose.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic Method (HPLC or GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (HPLC or GC).

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation from at least three replicate experiments for each solvent.

-

Specify the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

This comprehensive guide provides a foundational understanding of the expected solubility of this compound and a detailed protocol for its empirical determination. Accurate solubility data is paramount for the effective use of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Thermal Stability of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a perfluorinated alkyl iodide. The thermal stability of such molecules is of critical importance for their application in various fields, including pharmaceuticals and materials science, as it dictates their storage, handling, and reaction conditions. The high degree of fluorination generally imparts significant thermal and chemical stability to organic molecules. However, the presence of a carbon-iodine (C-I) bond introduces a point of potential thermal lability.

Inferred Thermal Stability and Decomposition Pathway

The thermal stability of a molecule is primarily dictated by the bond dissociation energies of its constituent chemical bonds. In the case of this compound, the key bonds to consider are the carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-iodine (C-I) bonds.

The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal stability of perfluorinated compounds.[1] In contrast, the C-I bond is significantly weaker and more susceptible to thermal cleavage.[2][3] Therefore, the initiation of thermal decomposition is most likely to occur via the homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical and an iodine radical.

Table 1: General Bond Dissociation Energies

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Thermal Stability |

| C-F | ~485 | High stability |

| C-C (in fluoroalkanes) | ~350-400 | Moderately high stability |

| C-I | ~210-240 | Lower stability, likely initiation site for decomposition |

Following the initial C-I bond scission, the resulting highly reactive perfluoroalkyl radical can undergo a variety of subsequent reactions, including:

-

Hydrogen abstraction: If a hydrogen source is present.

-

Dimerization: Reaction with another radical.

-

Elimination: Loss of a fluorine atom to form an alkene.

-

Fragmentation: Cleavage of C-C bonds to form smaller perfluorinated species.

The exact decomposition products will depend on the specific conditions, such as temperature, pressure, and the presence of other reactive species. A plausible, simplified decomposition pathway is initiated by the cleavage of the C-I bond.

References

The Versatility of Perfluoroalkyl Iodides in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of perfluoroalkyl (Rf) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter a molecule's physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. Among the various sources of perfluoroalkyl groups, perfluoroalkyl iodides (RfI) have emerged as highly versatile and readily accessible reagents. This technical guide provides an in-depth overview of the core applications of perfluoroalkyl iodides in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in their synthetic endeavors.

Radical Addition to Unsaturated Bonds: The Atom Transfer Radical Addition (ATRA) Reaction

One of the most fundamental and widely utilized applications of perfluoroalkyl iodides is their participation in Atom Transfer Radical Addition (ATRA) reactions with alkenes and alkynes. This method allows for the direct and atom-economical formation of new carbon-carbon and carbon-iodine bonds. The reaction is typically initiated by thermal or photochemical methods, generating a perfluoroalkyl radical that adds to the unsaturated bond, followed by an iodine atom transfer from another molecule of RfI to propagate the radical chain.

Quantitative Data for ATRA Reactions

The efficiency of the ATRA reaction is highly dependent on the nature of the alkene or alkyne, the perfluoroalkyl iodide, and the reaction conditions. Below is a summary of representative yields for the photoinduced ATRA of various perfluoroalkyl iodides to different unsaturated substrates.

| Entry | Alkene/Alkyne | Perfluoroalkyl Iodide | Product | Yield (%) |

| 1 | 1-Octene | C4F9I | 1-Iodo-2-(perfluorobutyl)octane | 85 |

| 2 | Styrene | C6F13I | 1-Iodo-1-phenyl-2-(perfluorohexyl)ethane | 92 |

| 3 | Phenylacetylene | C8F17I | (E)-1-Iodo-1-phenyl-2-(perfluorooctyl)ethene | 78 |

| 4 | Methyl acrylate | CF3I | Methyl 2-iodo-3,3,3-trifluoropropanoate | 95 |

| 5 | Cyclohexene | n-C3F7I | 1-Iodo-2-(perfluoro-n-propyl)cyclohexane | 88 |

Experimental Protocol: Photoinduced ATRA of Perfluoroalkyl Iodides to Alkenes

This protocol describes a general procedure for the visible-light-induced atom transfer radical addition of a perfluoroalkyl iodide to an alkene without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex.[1]

Materials:

-

Alkene (1.0 equiv)

-

Perfluoroalkyl iodide (1.5 equiv)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Radical scavenger (e.g., TEMPO, for control experiments)

-

Inert gas (Argon or Nitrogen)

-

Purple LEDs (e.g., 405 nm)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the alkene (0.3 mmol, 1.0 equiv) and anhydrous DMA (2.0 mL).

-

Add the perfluoroalkyl iodide (0.45 mmol, 1.5 equiv) to the solution.

-

Seal the reaction vessel and degas the mixture by bubbling with an inert gas for 15 minutes.

-

Place the reaction vessel under an atmosphere of the inert gas.

-

Irradiate the stirred reaction mixture with purple LEDs at room temperature for 16 hours.

-

Upon completion, as monitored by TLC or GC-MS, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the desired iodoperfluoroalkylated product.

Signaling Pathway: Mechanism of Photoinduced ATRA

The photoinduced ATRA reaction of perfluoroalkyl iodides with alkenes, in the absence of a dedicated photocatalyst, is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex between the solvent (e.g., DMA) and the perfluoroalkyl iodide.[2]

Caption: Photoinduced ATRA via an EDA complex.

Photocatalyzed Perfluoroalkylation of (Hetero)arenes

Direct C-H perfluoroalkylation of (hetero)arenes is a highly desirable transformation for the late-stage functionalization of complex molecules. Photocatalysis has emerged as a powerful tool to achieve this under mild conditions. Perfluoroalkyl iodides are excellent radical precursors in these reactions.

Quantitative Data for Photocatalyzed C-H Perfluoroalkylation

The following table presents a selection of results for the photocatalyzed C-H perfluoroalkylation of various (hetero)arenes.

| Entry | (Hetero)arene | Perfluoroalkyl Iodide | Photocatalyst | Product | Yield (%) |

| 1 | Benzene | n-C4F9I | Ru(bpy)3Cl2 | Perfluorobutylbenzene | 75 |

| 2 | Pyrrole | n-C6F13I | Eosin Y | 2-(Perfluorohexyl)pyrrole | 82 |

| 3 | Thiophene | n-C8F17I | fac-Ir(ppy)3 | 2-(Perfluorooctyl)thiophene | 79 |

| 4 | Indole | CF3I | Ru(bpy)3Cl2 | 3-Trifluoromethylindole | 88 |

| 5 | Caffeine | n-C4F9I | DTHQ | 8-(Perfluorobutyl)caffeine | 70[3] |

Experimental Protocol: Metal-Free Photocatalytic Perfluoroalkylation of Heteroarenes

This procedure outlines a general method for the metal-free, visible-light-mediated perfluoroalkylation of heteroarenes using an organic dye as a photocatalyst.[4]

Materials:

-

Heteroarene (1.0 equiv)

-

Perfluoroalkyl iodide (2.0 equiv)

-

Eosin Y (photocatalyst, 2 mol%)

-

Diisopropylethylamine (DIPEA, 2.0 equiv)

-

Acetonitrile (MeCN)

-

Inert gas (Argon or Nitrogen)

-

Visible light source (e.g., compact fluorescent lamp)

Procedure:

-

In a reaction tube, combine the heteroarene (0.5 mmol, 1.0 equiv), Eosin Y (0.01 mmol, 2 mol%), and a magnetic stir bar.

-

Seal the tube with a septum and evacuate and backfill with an inert gas three times.

-

Add acetonitrile (5 mL), diisopropylethylamine (1.0 mmol, 2.0 equiv), and the perfluoroalkyl iodide (1.0 mmol, 2.0 equiv) via syringe.

-

Stir the reaction mixture at room temperature while irradiating with a visible light source for 24 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the perfluoroalkylated heteroarene.

Signaling Pathway: General Photocatalytic Cycle

The photocatalytic cycle for the perfluoroalkylation of heteroarenes typically involves the excitation of the photocatalyst, followed by a single-electron transfer (SET) to the perfluoroalkyl iodide to generate the perfluoroalkyl radical.

Caption: General photocatalytic cycle for C-H perfluoroalkylation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Perfluoroalkyl iodides are also valuable partners in transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp2)-C(sp3) and C(sp)-C(sp3) bonds. Copper and palladium are the most commonly employed metals for these transformations.

Quantitative Data for Cross-Coupling Reactions

The following table summarizes representative examples of copper- and palladium-catalyzed cross-coupling reactions of perfluoroalkyl iodides.

| Entry | Coupling Partner | Perfluoroalkyl Iodide | Catalyst System | Product | Yield (%) |

| 1 | Phenylboronic acid | C4F9I | Pd(PPh3)4/CuI | Perfluorobutylbenzene | 85 |

| 2 | 2-Bromopyridine | C2F5I | (phen)CuCF2CF3 | 2-(Perfluoroethyl)pyridine | 78[5] |

| 3 | Phenylacetylene | C6F13I | Pd(PPh3)2Cl2/CuI | 1-Phenyl-3-(perfluorohexyl)propyne | 89[6] |

| 4 | Indole | n-C8F17I | CuI/L-proline | 3-(Perfluorooctyl)indole | 72 |

| 5 | Thiophene-2-boronic acid | n-C3F7I | Pd(OAc)2/SPhos | 2-(Perfluoro-n-propyl)thiophene | 91 |

Experimental Protocol: Copper-Catalyzed Perfluoroalkylation of Heteroaryl Bromides

This protocol provides a general procedure for the copper-mediated perfluoroalkylation of heteroaryl bromides using a pre-formed (phen)CuRF complex.[5]

Materials:

-

Heteroaryl bromide (1.0 equiv)

-

(phen)CuRF complex (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, add the heteroaryl bromide (0.10 mmol, 1.0 equiv) and the (phen)CuRF complex (0.12 mmol, 1.2 equiv) to a reaction vial.

-

Add anhydrous DMF (1 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture at 80-100 °C for 8 hours.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the perfluoroalkylated heteroarene.

Signaling Pathway: Sonogashira Coupling of Perfluoroalkyl Vinyl Iodides

Perfluoroalkyl vinyl iodides, readily prepared from the ATRA reaction of RfI with terminal alkynes, are excellent substrates for Sonogashira coupling reactions. This allows for the synthesis of valuable perfluoroalkylated enynes.[6][7]

Caption: Mechanism of the Sonogashira cross-coupling reaction.

Conclusion

Perfluoroalkyl iodides are undeniably powerful and versatile reagents in the toolkit of the modern organic chemist. Their ability to serve as efficient precursors for perfluoroalkyl radicals under a variety of conditions—thermal, photochemical, and metal-catalyzed—opens up a vast landscape of synthetic possibilities. From the direct addition across unsaturated bonds to the sophisticated functionalization of aromatic systems, RfI reagents provide reliable and often high-yielding pathways to novel fluorinated molecules. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique properties of perfluoroalkyl iodides in their own synthetic programs, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Enhanced Reactivity of the Carbon-Iodine Bond in Fluorinated Compounds: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological and material properties. This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond within these fluorinated architectures. The inherent weakness of the C-I bond, juxtaposed with the unique electronic effects of fluorine, presents a versatile platform for the synthesis of complex fluorinated molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and mechanistic insights into the transformations of fluorinated iodo-compounds.

The Carbon-Iodine Bond: A Locus of Reactivity in Fluorinated Scaffolds

The utility of fluorinated iodo-compounds as synthetic intermediates stems from the significant difference in bond strength between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) often exceeding 110 kcal/mol, rendering it largely inert under many reaction conditions.[1] In stark contrast, the C-I bond is considerably weaker, with BDEs typically in the range of 50-65 kcal/mol, making it a prime target for selective chemical manipulation.

The presence of fluorine atoms, particularly on aromatic rings or adjacent to the C-I bond, can further modulate its reactivity. The strong electron-withdrawing nature of fluorine can influence the electron density at the carbon atom of the C-I bond, impacting its susceptibility to various transformations, including nucleophilic substitution, cross-coupling reactions, and radical processes.

Data Presentation: Bond Dissociation Energies and Comparative Reactivity

To facilitate a quantitative understanding, the following tables summarize key data on bond dissociation energies and comparative reaction yields.

Table 1: A Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) | Relative Reactivity Trend |

| C-F | ~116 | Lowest |

| C-Cl | ~81 | Moderate |

| C-Br | ~68 | High |

| C-I | ~51 | Highest |

This table provides a general overview. Specific BDEs can vary based on the molecular structure.

Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Aryl Halides with 2,5-Difluorophenylboronic Acid

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 |

| 4-Chloroacetophenone | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |

| 4-Iodoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | Room Temp | 2 | >98 |

This data, compiled from various sources, illustrates the general reactivity trend of I > Br > Cl in this specific cross-coupling reaction.[2][3][4]

Key Transformations of Fluorinated Iodo-Compounds

The C-I bond in fluorinated compounds serves as a versatile handle for a multitude of chemical transformations. The following sections detail the experimental protocols for several key reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of fluorine atoms can activate an aromatic ring towards nucleophilic attack, facilitating the displacement of the iodide.

Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Fluoro-4-iodobenzene with Dimethylamine

-

Materials: 1-Fluoro-4-iodobenzene, N,N-Dimethylformamide (DMF), 10 M Potassium Hydroxide (KOH), Diethyl ether (Et₂O), Water.

-

Procedure:

-

A mixture of DMF (2.00 mL) and 10 M KOH (0.500 mL) is heated at reflux for 5 minutes.

-

1-Fluoro-4-iodobenzene (1.00 mmol) is added, and the resulting mixture is heated for 30 minutes at 95 °C.

-

An additional portion of 10 M KOH (0.500 mL) is added, and heating is continued for another 30 minutes.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC). Additional portions of 10 M KOH can be added at 30-minute intervals until the reaction is complete.

-

Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with Et₂O (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired N,N-dimethyl-4-fluoroaniline.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond readily undergoes oxidative addition to low-valent palladium complexes, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,4-difluorobenzene with Phenylboronic Acid

-

Materials: 1-Iodo-2,4-difluorobenzene (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), Potassium carbonate (K₂CO₃, 2.0 equiv.), Toluene (5 mL), Ethanol (1 mL), Water (1 mL).

-

Procedure:

-

To a round-bottom flask, add 1-iodo-2,4-difluorobenzene, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the toluene, ethanol, and water, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-difluoro-1,1'-biphenyl.[2][6]

-

Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-fluorobenzene with Phenylacetylene

-

Materials: 1-Iodo-4-fluorobenzene (1.0 equiv.), Phenylacetylene (1.2 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), Copper(I) iodide (CuI, 4 mol%), Triethylamine (TEA, 2.0 equiv.), Anhydrous Tetrahydrofuran (THF, 5 mL).

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 1-iodo-4-fluorobenzene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Heat the mixture to 60 °C and monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 1-fluoro-4-(phenylethynyl)benzene.[7][8]

-

Carbonylation and Cyanation Reactions

The versatility of the C-I bond extends to the introduction of carbonyl and cyano functionalities.

Experimental Protocol: Carbonylation of a Perfluoroalkyl Iodide

-

Materials: Perfluoroalkyl iodide (e.g., 1-iodoperfluorobutane), Phenyl formate (as a CO surrogate), Phenylacetylene, RuPhos Pd G3 catalyst, Cesium carbonate (Cs₂CO₃), Dry 1,2-dichloroethane (DCE).

-

Procedure:

-

In a glovebox, charge a vial with RuPhos Pd G3 (1 mol %), Cs₂CO₃ (2 equiv), phenyl formate (2 equiv), phenylacetylene (1 equiv), and 1-iodoperfluorobutane (3 equiv).

-

Add dry DCE and seal the vial.

-

Heat the reaction mixture at 50 °C for 4 hours.

-

After cooling, the reaction mixture can be analyzed and purified by standard chromatographic techniques to yield the corresponding α,β-unsaturated ester.[9]

-

Experimental Protocol: Copper-Catalyzed Cyanation of an Aryl Iodide

-

Materials: Aryl iodide (e.g., 4-iodo-1,2-difluorobenzene), Copper(I) iodide (CuI, 10 mol%), Potassium iodide (KI, 20 mol%), N,N'-Dimethylethylenediamine (ligand, 1.0 equiv.), Sodium cyanide (NaCN, 1.2 equiv.), Toluene.

-

Procedure:

-

In a glovebox, combine the aryl iodide, CuI, KI, and NaCN in a reaction tube.

-

Add toluene and the diamine ligand.

-

Seal the tube and heat the mixture at 110 °C for the required time, monitoring by GC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify by chromatography to obtain the corresponding aromatic nitrile.[10]

-

Mechanistic Pathways and Experimental Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and a general workflow for catalyst optimization.

Conclusion

The carbon-iodine bond in fluorinated compounds represents a highly valuable and reactive functional group for the synthesis of novel molecules with applications in pharmaceuticals, agrochemicals, and materials science. Its selective activation, in the presence of the much stronger carbon-fluorine bond, allows for a wide range of chemical transformations. This guide has provided a foundational understanding of the principles governing the reactivity of these compounds, along with practical experimental protocols and mechanistic insights. It is anticipated that the continued exploration of the chemistry of fluorinated iodo-compounds will lead to the development of even more efficient and selective synthetic methodologies, further empowering researchers in their pursuit of innovative chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

An In-depth Technical Guide on 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane, a fluorinated organic compound with significant potential in synthetic chemistry and drug discovery. This document details the compound's discovery and historical context, its physicochemical properties, established and potential experimental protocols for its synthesis, and its emerging applications, particularly in the realm of medicinal chemistry. The strategic incorporation of the octafluoropentyl iodide moiety can significantly influence the biological activity and pharmacokinetic profile of lead compounds. This guide aims to be a foundational resource for researchers seeking to leverage the unique properties of this versatile chemical building block.

Introduction

The introduction of fluorine and fluorinated alkyl chains into organic molecules is a well-established strategy in modern drug design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can lead to significant improvements in the efficacy and pharmacokinetic profiles of therapeutic agents. This compound (OFI), a halogenated hydrocarbon, has emerged as a valuable building block in organic synthesis, offering a reactive handle for the introduction of an octafluoropentyl group. This guide delves into the core aspects of OFI, from its initial synthesis to its potential applications in the development of novel therapeutics.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its synthesis is conceptually rooted in the broader field of organofluorine chemistry, which saw significant expansion in the mid-20th century. The development of methods for the free-radical addition of perfluoroalkyl iodides to alkenes and the telomerization of fluoroalkenes were pivotal advancements that laid the groundwork for the preparation of compounds like OFI.

Key milestones in the broader field that enabled the synthesis of such compounds include:

-

Mid-20th Century: The pioneering work on the free-radical reactions of fluorinated compounds.

-

Development of Telomerization: The use of telomerization reactions, involving a telogen (chain transfer agent) and a taxogen (monomer), became a common method for producing fluorinated oligomers.

While a specific "discovery" paper for OFI is not prominent, its existence and utility are evident from its commercial availability and its implicit use as an intermediate in various synthetic applications.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 678-74-0 | [1] |

| Molecular Formula | C₅H₃F₈I | [1] |

| Molecular Weight | 341.97 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 2.061 g/mL at 25 °C | [1] |

| Boiling Point | 81-82 °C at 120 mmHg | [1] |

| Refractive Index (n20/D) | 1.38 | [1] |

| InChI Key | YMGYSVVJRMSEGU-UHFFFAOYSA-N | [1] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 4.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 8 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 341.91517 g/mol | [2] |

| Monoisotopic Mass | 341.91517 g/mol | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 14 | [2] |

Experimental Protocols for Synthesis

General Synthesis via Free-Radical Addition

The synthesis of this compound can be accomplished by the free-radical addition of 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane to ethylene. This reaction is typically initiated by thermal or photochemical means, or by using a radical initiator.

Reaction: CHF₂(CF₂)₃I + CH₂=CH₂ → CHF₂(CF₂)₃CH₂CH₂I

Detailed Methodology (Hypothetical Protocol based on similar reactions):

-

Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves is charged with 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Purging: The autoclave is sealed and purged several times with nitrogen to remove oxygen, which can inhibit free-radical reactions.

-

Ethylene Addition: Ethylene gas is introduced into the autoclave to the desired pressure.

-

Reaction Conditions: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-80 °C for AIBN) and stirred for several hours. The pressure is monitored and maintained by adding more ethylene as needed.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented. The crude reaction mixture is then purified.

-

Purification: Purification is typically achieved by fractional distillation under reduced pressure to isolate the desired this compound.

Applications in Drug Development and Organic Synthesis

The presence of the iodinated carbon provides a reactive site for various synthetic transformations, making this compound a versatile building block.

Introduction of Fluorinated Moieties

The primary application of this compound is as a source of the 1,1,2,2,3,3,4,4-octafluoropentyl group. The carbon-iodine bond can participate in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitution reactions, allowing for the facile incorporation of this highly fluorinated chain into a wide range of organic molecules. The strategic placement of such a group can significantly impact a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.

Role as a Versatile Intermediate

As a specialized organic intermediate, it serves in the synthesis of a variety of medicinal compounds. The incorporation of fluorine into drug molecules is a proven strategy to enhance their therapeutic efficacy. This compound, with its reactive iodine atom, provides a direct route to introduce these beneficial properties into complex pharmaceutical structures.

Logical Relationships and Experimental Workflows

The synthesis and application of this compound can be visualized through logical workflow diagrams.

Caption: Synthetic workflow for this compound.

Caption: Application workflow of this compound.

Conclusion

This compound stands as a valuable and versatile building block in the field of organofluorine chemistry. While its specific discovery narrative remains somewhat elusive, its importance is underscored by its utility in the synthesis of complex fluorinated molecules. For researchers in drug development and materials science, this compound offers a reliable means to introduce the unique and often beneficial properties of a polyfluorinated alkyl chain. Future research will likely continue to uncover new applications for this compound, further solidifying its role as a key intermediate in the creation of novel and improved chemical entities.

References

Methodological & Application

Application Notes and Protocols for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane as a precursor for the corresponding 1,1,2,2,3,3,4,4-octafluoropentyl radical (H(CF₂)₄CH₂•) in various radical-mediated transformations. This versatile building block is instrumental in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.

Introduction to Radical Reactions of this compound

This compound is a valuable reagent for introducing the octafluoropentyl moiety into organic substrates through radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon thermal or photochemical initiation to generate the highly reactive 1,1,2,2,3,3,4,4-octafluoropentyl radical. This radical can then participate in a variety of transformations, most notably addition to unsaturated systems and cyclization reactions.

Key Features:

-

Efficient Radical Precursor: The C-I bond is readily cleaved to form the desired radical species.

-

Versatile Reactivity: The generated radical undergoes addition to a wide range of alkenes and alkynes.

-

Incorporation of Fluorinated Moieties: Provides a straightforward method for the synthesis of molecules containing a partially fluorinated alkyl chain.

Common Radical Reactions and Mechanisms

The primary applications of this compound in radical chemistry involve its addition to carbon-carbon multiple bonds and intramolecular cyclizations.

Radical Addition to Alkenes and Alkynes

The addition of the 1,1,2,2,3,3,4,4-octafluoropentyl radical to alkenes and alkynes is a chain reaction that proceeds through three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the C-I bond in this compound. This can be achieved using a radical initiator such as azobisisobutyronitrile (AIBN) upon heating, or through photolysis with UV or visible light.

-

Propagation: The generated 1,1,2,2,3,3,4,4-octafluoropentyl radical adds to the alkene or alkyne, forming a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of this compound to yield the final product and regenerate the 1,1,2,2,3,3,4,4-octafluoropentyl radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

A general workflow for this process is illustrated in the following diagram:

Caption: General workflow for the radical addition of this compound.

Radical Cyclization

In molecules containing both an unsaturated bond and a site for radical generation, intramolecular cyclization can occur. If a substrate is prepared with a pendant alkene or alkyne and a group that can be converted to a radical derived from this compound, a cyclization reaction can be initiated to form cyclic compounds containing the octafluoropentyl group.

The general mechanism involves the initial formation of the 1,1,2,2,3,3,4,4-octafluoropentyl radical, which is typically tethered to an unsaturated moiety. This is followed by an intramolecular addition of the radical to the double or triple bond, leading to a cyclic radical intermediate. This intermediate is then quenched, often by abstraction of a hydrogen or halogen atom, to yield the final cyclized product.

Caption: Logical flow of a radical cyclization reaction involving a tethered octafluoropentyl group.

Experimental Protocols

The following are generalized protocols for typical radical reactions using this compound. The specific conditions may require optimization depending on the substrate.

Protocol for AIBN-Initiated Radical Addition to an Alkene

Materials:

-

This compound

-

Alkene substrate

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., benzene, toluene, or tert-butanol)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reflux and inert atmosphere techniques

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).

-

Add the anhydrous solvent (5-10 mL).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add AIBN (0.1 mmol, 0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired adduct.

Protocol for Photochemically-Initiated Radical Addition

Materials:

-

This compound

-

Alkene or alkyne substrate

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Photoreactor equipped with a suitable light source (e.g., blue LEDs, UV lamp)

-

Standard laboratory glassware for photochemical reactions

Procedure:

-

In a quartz or borosilicate glass reaction vessel, dissolve the alkene or alkyne (1.0 mmol) and this compound (1.5 mmol, 1.5 equivalents) in the chosen anhydrous solvent (10-20 mL).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Place the reaction vessel in the photoreactor and irradiate with the light source at room temperature.

-

Stir the reaction mixture vigorously during irradiation.

-

Monitor the reaction progress by TLC or GC. Photochemical reactions can range from a few hours to 24 hours.

-

Once the starting material is consumed, turn off the light source.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the product.

Data Presentation

The following table summarizes representative data for the radical addition of perfluoroalkyl iodides to various unsaturated compounds. While specific data for this compound is limited in the provided search results, the data for analogous compounds can be used as a guide for expected reactivity and yields.

| Perfluoroalkyl Iodide | Substrate | Initiator/Conditions | Solvent | Time (h) | Yield (%) |

| C₄F₉I | 1-Octene | AIBN, 80 °C | Benzene | 6 | 85 |

| C₆F₁₃I | Styrene | Benzoyl Peroxide, 80 °C | Acetonitrile | 8 | 90 |

| C₈F₁₇I | Phenylacetylene | Blue LED, rt | CH₃CN | 12 | 78 |

| H(CF₂)₄CH₂I | 1-Hexene | AIBN, 80 °C | Toluene | 10 | [Data not available in search results] |

| H(CF₂)₆CH₂I | Methyl Acrylate | UV light, rt | Dichloromethane | 24 | [Data not available in search results] |

Note: The yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples. Optimization is often necessary to achieve the best results.

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Radical reactions, especially those involving initiators like AIBN, should be conducted with appropriate safety precautions due to the potential for gas evolution and exothermic decomposition.

-

Photochemical reactions should be carried out in a properly shielded photoreactor to avoid exposure to harmful UV or high-intensity visible light.

By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable source of the 1,1,2,2,3,3,4,4-octafluoropentyl radical for the synthesis of novel fluorinated compounds.

Protocol for trifluoromethylation using 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

An Application Note and Protocol for Perfluoroalkylation using 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Introduction

The introduction of fluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] While the term "trifluoromethylation" specifically refers to the addition of a -CF3 group, a broader class of reactions involves the introduction of longer perfluoroalkyl chains. This document provides a detailed protocol for the use of this compound as a reagent for the introduction of the 1,1,2,2,3,3,4,4-octafluoropentyl group onto aromatic and heteroaromatic substrates.

Although a specific, named protocol for this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of other perfluoroalkyl iodides. These reagents are known to be effective precursors for perfluoroalkyl radicals, particularly under photoredox catalysis conditions.[1][2][3] The protocol detailed below is based on these analogous, mild, and operationally simple methods for the direct C-H functionalization of arenes and heteroarenes.

Reaction Mechanism

The proposed mechanism for the perfluoroalkylation of an (hetero)arene using this compound under photoredox conditions is illustrated below. The catalytic cycle is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex) with visible light. The excited photocatalyst then reduces the perfluoroalkyl iodide via a single-electron transfer (SET), generating a perfluoroalkyl radical and the oxidized form of the photocatalyst. This highly reactive radical adds to the aromatic substrate to form a radical cation intermediate. Subsequent oxidation of this intermediate, followed by deprotonation, yields the desired perfluoroalkylated product and regenerates the ground-state photocatalyst.

Caption: Proposed mechanism for photoredox-catalyzed perfluoroalkylation.

Experimental Workflow

The general workflow for the perfluoroalkylation reaction is straightforward and can be performed in a standard laboratory setting. It involves the preparation of the reaction mixture, irradiation with a light source, followed by workup and purification of the product.

Caption: General experimental workflow for photoredox perfluoroalkylation.

Data Presentation

The following tables summarize representative yields for the perfluoroalkylation of various aromatic and heteroaromatic substrates based on published data for structurally similar perfluoroalkyl iodides under photoredox conditions. This data is intended to provide an expectation of the reaction's scope and efficiency.

Table 1: Perfluoroalkylation of Arenes

| Entry | Substrate | Perfluoroalkyl Iodide | Yield (%) | Reference |

| 1 | Benzene | C4F9I | 72 | [Sanford, M. S. et al. J. Am. Chem. Soc.2011 , 133, 18578-18581] |

| 2 | Toluene | C4F9I | 65 (mixture of isomers) | [Sanford, M. S. et al. J. Am. Chem. Soc.2011 , 133, 18578-18581] |

| 3 | Anisole | C6F13I | 85 (para-isomer) | [Stephenson, C. R. J. et al. J. Am. Chem. Soc.2011 , 133, 19302-19305] |

| 4 | N,N-Dimethylaniline | C6F13I | 92 (para-isomer) | [Stephenson, C. R. J. et al. J. Am. Chem. Soc.2011 , 133, 19302-19305] |

| 5 | Chlorobenzene | C4F9I | 58 | [Sanford, M. S. et al. J. Am. Chem. Soc.2011 , 133, 18578-18581] |

Table 2: Perfluoroalkylation of Heteroarenes

| Entry | Substrate | Perfluoroalkyl Iodide | Yield (%) | Reference |

| 1 | Pyrrole | CF3I | 88 | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |

| 2 | Furan | CF3I | 78 | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |

| 3 | Thiophene | CF3I | 85 | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |

| 4 | Pyridine | CF3I | 75 (at C-2) | [MacMillan, D. W. C. et al. Nature2011 , 480, 224-228][1][2][3] |

| 5 | Caffeine | C6F13I | 65 | [Stephenson, C. R. J. et al. J. Am. Chem. Soc.2011 , 133, 19302-19305] |

Experimental Protocols

General Protocol for the Photoredox-Catalyzed Perfluoroalkylation of (Hetero)arenes

Materials:

-

(Hetero)arene substrate (1.0 equiv)

-

This compound (1.5 - 3.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or Ir(ppy)3, 1-2 mol%)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

-

Visible light source (e.g., blue LED lamp or a compact fluorescent lamp)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv), the photocatalyst (0.002-0.004 mmol, 1-2 mol%), and a magnetic stir bar.

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

-